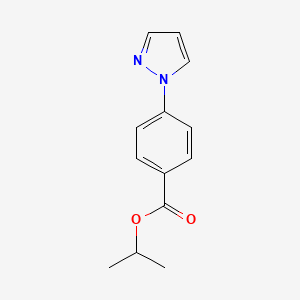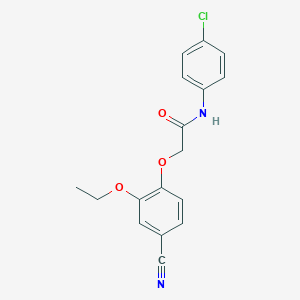
N-(2-phenylethyl)-4-(propionylamino)benzamide
Overview
Description
N-(2-phenylethyl)-4-(propionylamino)benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent blocker of chloride channels and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
N-(2-phenylethyl)-4-(propionylamino)benzamide blocks chloride channels by binding to the channel pore and preventing the movement of chloride ions through the channel. This inhibition of chloride channels can lead to changes in membrane potential and cellular excitability. N-(2-phenylethyl)-4-(propionylamino)benzamide has been shown to block a variety of chloride channels including CFTR, VRAC, and GABA-A receptors.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-4-(propionylamino)benzamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit cell migration and invasion in cancer cells. N-(2-phenylethyl)-4-(propionylamino)benzamide has also been shown to increase intracellular calcium levels in smooth muscle cells, leading to increased contractility. Additionally, N-(2-phenylethyl)-4-(propionylamino)benzamide has been shown to inhibit the swelling of cells under hypotonic conditions.
Advantages and Limitations for Lab Experiments
N-(2-phenylethyl)-4-(propionylamino)benzamide has several advantages for use in lab experiments. This compound is a potent blocker of chloride channels and has been shown to have a variety of biochemical and physiological effects. Additionally, N-(2-phenylethyl)-4-(propionylamino)benzamide is relatively easy to synthesize and purify. However, there are also limitations to the use of N-(2-phenylethyl)-4-(propionylamino)benzamide in lab experiments. This compound can be toxic to cells at high concentrations, and its effects on other ion channels and transporters are not well understood.
Future Directions
There are several future directions for the research on N-(2-phenylethyl)-4-(propionylamino)benzamide. One area of interest is the development of more specific chloride channel blockers that can be used to study the function of individual chloride channels. Another area of interest is the use of N-(2-phenylethyl)-4-(propionylamino)benzamide in the treatment of diseases such as cystic fibrosis and cancer. Finally, further research is needed to understand the effects of N-(2-phenylethyl)-4-(propionylamino)benzamide on other ion channels and transporters.
Scientific Research Applications
N-(2-phenylethyl)-4-(propionylamino)benzamide has been widely used in scientific research due to its ability to block chloride channels. This compound has been used to study the role of chloride channels in various physiological processes such as cell volume regulation, neuronal excitability, and smooth muscle contraction. N-(2-phenylethyl)-4-(propionylamino)benzamide has also been used to study the effects of chloride channel blockers on cancer cell migration and invasion.
properties
IUPAC Name |
N-(2-phenylethyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-17(21)20-16-10-8-15(9-11-16)18(22)19-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCPWIBEPKCGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-4-(propanoylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4234516.png)
![1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4234522.png)


![3-[(2-oxopyrrolidin-1-yl)methyl]-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide](/img/structure/B4234543.png)
![N-butyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4234544.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4234551.png)
![4-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-1-(phenylsulfonyl)piperidine](/img/structure/B4234557.png)

![N-[3-(acetylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B4234573.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-3-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4234580.png)
![ethyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B4234590.png)